molecular formula C20H24N2O2 B12099402 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile

Cat. No.: B12099402
M. Wt: 324.4 g/mol
InChI Key: GSZABHHMLOJLEK-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile is an organic compound known for its significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate benzyl alcohol and nitrile precursors.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with a nitrile compound to form an intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield the desired hydroxy compound.

    Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups depending on the reagent used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceuticals: Potential precursor in the synthesis of antidepressants and other therapeutic agents.

Industry

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile involves its interaction with various molecular targets. It may act on neurotransmitter pathways, influencing the levels of serotonin and norepinephrine in the brain. This modulation can lead to antidepressant effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile
  • 4-[4-(Dimethylamino)-1-(4-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile

Uniqueness

4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile is unique due to its specific structural features that allow for versatile chemical modifications

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

4-[4-(dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C20H24N2O2/c1-22(2)12-6-11-20(24,18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23/h3-5,7-10,13,23-24H,6,11-12,15H2,1-2H3

InChI Key

GSZABHHMLOJLEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(C1=CC=CC=C1)(C2=C(C=C(C=C2)C#N)CO)O

Origin of Product

United States

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